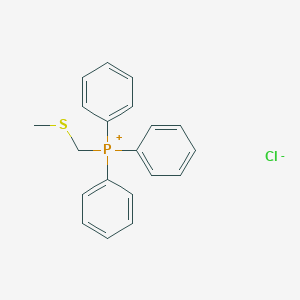

((Methylthio)methyl)triphenylphosphonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methylsulfanylmethyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20PS.ClH/c1-22-17-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREBIKHUZHBYJU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939002 | |

| Record name | [(Methylsulfanyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779-54-0 | |

| Record name | Phosphonium, [(methylthio)methyl]triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((Methylthio)methyl)triphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(Methylsulfanyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(methylthio)methyl]triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of ((Methylthio)methyl)triphenylphosphonium Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Importance

((Methylthio)methyl)triphenylphosphonium chloride (CAS No. 1779-54-0) is a pivotal phosphonium salt primarily utilized as a Wittig reagent precursor in synthetic organic chemistry.[1] Its reaction with a strong base generates the corresponding ylide, which is instrumental in olefination reactions to form vinyl sulfides, valuable intermediates in the synthesis of complex molecules. A comprehensive understanding of its physical properties is not merely academic; it is a prerequisite for its effective storage, handling, and deployment in synthetic protocols, ensuring reproducibility and safety.

This guide provides a detailed examination of the core physical and spectral characteristics of this compound. It is designed to equip researchers with the technical data and procedural knowledge necessary for the confident identification, quality assessment, and application of this essential reagent.

Section 2: Chemical Identity and Core Physical Characteristics

The fundamental identifiers and properties of this compound are summarized below. These data form the basis for its unambiguous identification and are the first line of quality control upon receipt of a new batch.

| Property | Value | Source(s) |

| CAS Number | 1779-54-0 | [1][2][] |

| Molecular Formula | C₂₀H₂₀ClPS | [1][2][4] |

| Molecular Weight | 358.87 g/mol | [1][5] |

| IUPAC Name | methylsulfanylmethyl(triphenyl)phosphanium;chloride | [] |

| Melting Point | 218-220 °C | [2][] |

| Exact Mass | 358.071187 g/mol | [5] |

| InChIKey | CREBIKHUZHBYJU-UHFFFAOYSA-M | [][5] |

Section 3: Macroscopic Properties, Stability, and Handling

Appearance and Form

While specific descriptions for this exact compound are not universally detailed, phosphonium salts of this type are typically supplied as white to off-white crystalline solids. Visual inspection for color consistency and the absence of clumps or discoloration is a critical, albeit preliminary, indicator of purity.

Melting Point

The melting point is a robust and sensitive indicator of purity. For this compound, the accepted range is 218-220 °C.[2][] A significant depression or broadening of this range often suggests the presence of impurities or residual solvent. Given its hygroscopic nature, absorbed water can also lead to a depressed melting point.

Stability and Handling Considerations

A crucial physical property of this reagent is its hygroscopic nature.[2] Atmospheric moisture can be readily absorbed, leading to hydration and potential degradation, which can compromise its performance in moisture-sensitive reactions, such as ylide generation.

Causality Behind Handling Recommendations:

-

Storage: To maintain its integrity, the compound must be stored in a tightly sealed container, preferably under a dry, inert atmosphere (e.g., nitrogen or argon). Storage in a desiccator is a mandatory minimum requirement.

-

Handling: Weighing and transfer operations should be performed as quickly as possible to minimize exposure to air. For highly sensitive applications, handling within a glovebox is the best practice to ensure the material remains anhydrous.

Section 4: Spectroscopic and Spectrometric Characterization

Spectroscopic data provides an unequivocal fingerprint for the compound, confirming its structural identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule in solution.

-

¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton. Based on the structure, one would expect:

-

Phenyl Protons (Ar-H): A complex multiplet in the aromatic region, typically between 7.5 and 8.0 ppm.

-

Methylene Protons (-P⁺-CH₂-S-): A doublet in the range of 5.0-6.0 ppm. The splitting into a doublet is due to coupling with the phosphorus-31 nucleus (²J(P,H)).

-

Methyl Protons (-S-CH₃): A singlet in the aliphatic region, typically around 2.0-2.5 ppm.

-

-

¹³C NMR: The carbon spectrum complements the proton data. Key expected signals include:

-

Phenyl Carbons: Multiple signals in the 115-135 ppm range. The carbon directly attached to the phosphorus atom will appear as a doublet due to ¹J(P,C) coupling.

-

Methylene Carbon (-P⁺-CH₂-S-): A doublet in the aliphatic region, with its chemical shift influenced by the adjacent heteroatoms and the positive charge on phosphorus.

-

Methyl Carbon (-S-CH₃): A singlet in the upfield region of the spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis is a rapid method for confirming the presence of key functional groups. The spectrum is characterized by several key absorption bands.

-

P⁺-C (Phenyl) Vibrations: Strong bands are typically observed around 1440 cm⁻¹ and 1110 cm⁻¹, indicative of the triphenylphosphonium moiety.[6]

-

C-H Aromatic Stretching: Peaks observed just above 3000 cm⁻¹.

-

C-H Aliphatic Stretching: Peaks observed just below 3000 cm⁻¹.

-

C-S Stretching: This vibration is typically weak and can be difficult to assign definitively, often appearing in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The analysis will not detect the intact salt but rather the cation.

-

Cation [C₂₀H₂₀PS]⁺: The calculated monoisotopic mass of the cation is 323.10233 Da.[4] The detection of this ion at a high mass accuracy (typically < 5 ppm error) provides definitive confirmation of the compound's elemental formula.

Section 5: Experimental Protocols for Physical Characterization

To ensure the reliability of experimental results, every batch of reagent should be validated. The following protocols represent a self-validating system for quality control.

Logical Workflow for Reagent Verification

The following diagram outlines a standard workflow for the quality control and verification of an incoming batch of this compound.

Caption: Workflow for incoming reagent quality control.

Protocol: Melting Point Determination

Rationale: This protocol determines the melting range, a key purity indicator. The use of a slow temperature ramp near the expected melting point is crucial for accuracy.

-

Sample Preparation: Finely grind a small amount of the crystalline solid. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

Set the apparatus to heat rapidly to approximately 200°C.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted (T₂).

-

-

Analysis: The melting range is T₁-T₂. Compare this to the reference value of 218-220 °C.[2][]

Protocol: FTIR Analysis (ATR Method)

Rationale: Attenuated Total Reflectance (ATR) is a rapid, non-destructive method that requires minimal sample preparation, making it ideal for routine verification.

-

Instrument Preparation: Record a background spectrum on the clean ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Compare the acquired spectrum to a known reference spectrum. Verify the presence of characteristic peaks for P⁺-C (≈1440, 1110 cm⁻¹) and aromatic C-H bonds (>3000 cm⁻¹).

Section 6: Conclusion

This compound is a solid, hygroscopic reagent with a sharp melting point at 218-220 °C, which serves as a primary indicator of its purity.[2][] Its identity is unequivocally confirmed through a combination of spectroscopic techniques, including NMR for detailed structural mapping, FTIR for functional group verification, and high-resolution mass spectrometry for elemental composition analysis. Proper handling and storage under anhydrous conditions are paramount to preserving its chemical integrity and ensuring its efficacy as a Wittig reagent precursor. The systematic application of the characterization workflows described herein provides researchers with a reliable framework for quality assurance in the laboratory.

Section 7: References

-

National Center for Biotechnology Information. (2021). Identification and physiological activity of (methoxymethyl)triphenylphosphonium chloride as a new phytotoxin isolated from Rhizoctonia solani AG-3 TB. PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). [(methylthio)methyl]triphenylphosphonium chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). [(methylthio)methyl]triphenylphosphonium chloride [1H NMR]. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C20H20PS). Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. Retrieved from [Link]

Sources

A Technical Guide to ((Methylthio)methyl)triphenylphosphonium chloride: Synthesis, Properties, and Applications in Organic Chemistry

Abstract

This technical guide provides an in-depth examination of ((Methylthio)methyl)triphenylphosphonium chloride, a versatile phosphonium salt utilized in synthetic organic chemistry. The document details the compound's fundamental physicochemical properties, outlines a robust synthetic protocol, and explores its primary application as a precursor to a specialized Wittig reagent for the formation of vinyl thioethers. The narrative emphasizes the mechanistic rationale behind its synthesis and reactivity, offering field-proven insights for researchers, chemists, and professionals in drug development. Detailed experimental workflows, data visualization, and references to authoritative literature are provided to ensure scientific integrity and practical utility.

Introduction: The Role of Phosphonium Salts in Modern Synthesis

Phosphonium salts are a cornerstone of modern organic synthesis, primarily serving as stable precursors to phosphonium ylides. These ylides are the key reagents in the Wittig reaction, a Nobel Prize-winning method for the stereoselective synthesis of alkenes from carbonyl compounds. The versatility of the Wittig reaction stems from the ability to modify the substituents on the ylide, thereby enabling the introduction of diverse functional groups into the target molecule.

This compound belongs to this critical class of reagents. Its structure allows for the generation of an ylide that introduces a methylthio-substituted methylene group (=CH(SCH₃)). The resulting vinyl thioether products are valuable synthetic intermediates, amenable to further transformations such as hydrolysis to carbonyls or participation in metal-catalyzed cross-coupling reactions. This guide offers a comprehensive technical overview of this reagent, from its fundamental properties to its practical application.

Physicochemical and Structural Data

The essential properties of this compound are summarized below. Accurate characterization is the foundation of reproducible synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 1779-54-0 | [1][2] |

| Molecular Formula | C₂₀H₂₀ClPS | [1][2] |

| Molecular Weight | 358.87 g/mol | [1] |

| Melting Point | 218-220 °C | [2] |

| Appearance | White to off-white solid | N/A |

| Key Characteristic | Hygroscopic | [2] |

Synthesis of this compound

The synthesis of phosphonium salts is typically achieved via a bimolecular nucleophilic substitution (SN2) reaction. In this case, the phosphorus atom of triphenylphosphine, acting as a potent and soft nucleophile, attacks the electrophilic methylene carbon of chloromethyl methyl sulfide.

Mechanistic Rationale

The choice of reactants and conditions is dictated by the SN2 mechanism. Triphenylphosphine is an ideal nucleophile due to its low steric hindrance around the phosphorus atom and the electron-donating character of the phenyl groups. Chloromethyl methyl sulfide provides a reactive electrophilic center, as the chlorine atom is a good leaving group. The reaction is typically performed in a polar aprotic solvent (e.g., toluene, acetone) to solubilize the reactants and facilitate the formation of the charged product, which often precipitates upon formation, driving the reaction to completion.

Synthetic Workflow Diagram

Caption: Synthesis of the target phosphonium salt via Sₙ2 reaction.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure for the synthesis of the title compound.

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (13.1 g, 50 mmol) and 100 mL of anhydrous toluene.

-

Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an anhydrous, oxygen-free environment is crucial to prevent the oxidation of triphenylphosphine and hydrolysis of the electrophile.

-

Reagent Addition: Add chloromethyl methyl sulfide (4.83 g, 50 mmol) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 16-20 hours. The formation of a white precipitate is typically observed as the reaction progresses.

-

Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of triphenylphosphine.

-

Isolation: After cooling the mixture to room temperature, the solid product is isolated by vacuum filtration.

-

Purification: Wash the filter cake with cold anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting materials and solvent residues.

-

Drying: Dry the resulting white solid under vacuum to yield this compound. Due to its hygroscopic nature, the product must be stored in a desiccator.[2]

Core Application: A Precursor for the Wittig Reaction

The primary utility of this compound is its role as a stable precursor to the corresponding phosphonium ylide, (methylthio)methylenetriphenylphosphorane. This ylide is a powerful nucleophile used to convert aldehydes and ketones into vinyl thioethers.

Step 1: Ylide Generation

The ylide is generated in situ by deprotonating the phosphonium salt with a strong base. The protons on the carbon atom adjacent (alpha) to the positively charged phosphorus are acidic due to the electron-withdrawing inductive effect and orbital overlap with the phosphorus d-orbitals.

-

Choice of Base: The acidity of the α-protons necessitates the use of a strong, non-nucleophilic base. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂). The choice of base can influence the stereochemical outcome of the subsequent Wittig reaction.

Step 2: The Wittig Reaction

Once formed, the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a betaine intermediate, which rapidly collapses to a four-membered oxaphosphetane ring. The decomposition of this ring is thermodynamically driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, yielding the desired vinyl thioether.

Experimental Workflow Diagram

Caption: Two-stage workflow for the Wittig olefination reaction.

Experimental Protocol: Synthesis of a Vinyl Thioether

This protocol provides a general methodology for the reaction of the generated ylide with an aldehyde.

-

Reactor Setup: Add this compound (4.3 g, 12 mmol) to a dry 100 mL flask under an inert atmosphere. Add 40 mL of anhydrous tetrahydrofuran (THF).

-

Ylide Formation: Cool the resulting suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.6 M in hexanes, 7.5 mL, 12 mmol) dropwise via syringe. The solution will typically develop a deep orange or red color, indicating the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.

-

Causality Note: Performing the deprotonation at reduced temperature controls the exothermic reaction and prevents potential side reactions of the organolithium base.

-

-

Carbonyl Addition: Add a solution of the aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol) in 10 mL of anhydrous THF dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL). Combine the organic layers.

-

Workup: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the target vinyl thioether.

Safety and Handling

As a quaternary phosphonium salt, this compound should be handled with standard laboratory safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Hygroscopicity: The compound is hygroscopic and should be stored in a tightly sealed container in a dry environment, preferably in a desiccator, to maintain its reactivity.[2]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a highly effective and specialized reagent for organic synthesis. Its value lies in its ability to act as a stable, isolable precursor for the (methylthio)methylenetriphenylphosphorane ylide. This ylide enables the efficient conversion of aldehydes and ketones into vinyl thioethers, which are versatile intermediates for further molecular elaboration. The protocols and mechanistic discussions provided in this guide serve as a reliable resource for researchers aiming to leverage this reagent in complex synthetic campaigns, particularly in the fields of pharmaceutical and materials science discovery.

References

Sources

Synthesis of ((Methylthio)methyl)triphenylphosphonium chloride from triphenylphosphine

An In-depth Technical Guide to the Synthesis of ((Methylthio)methyl)triphenylphosphonium Chloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a vital reagent in organic synthesis. The document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines methods for product characterization, and discusses critical safety considerations. Designed for researchers, chemists, and professionals in drug development, this guide combines theoretical principles with practical, field-proven insights to ensure a successful and reproducible synthesis.

Introduction and Significance

This compound is a phosphonium salt that serves as a stable precursor to the (methylthio)methylenetriphenylphosphorane ylide. This ylide is a specialized Wittig-type reagent used for the one-carbon homologation of aldehydes and ketones. The reaction sequence transforms a carbonyl group into a ketene thioacetal, which can then be hydrolyzed to yield an aldehyde with one additional carbon atom. This transformation is a valuable tool in multi-step organic synthesis for building molecular complexity.

The synthesis of the phosphonium salt is achieved through a classic nucleophilic substitution reaction between triphenylphosphine and chloromethyl methyl sulfide. The robust nature of this reaction allows for high yields of the desired product, making it an accessible and essential reagent for synthetic chemistry laboratories.

Reaction Mechanism: A Nucleophilic Substitution Pathway

The formation of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the triphenylphosphine (PPh₃) molecule functions as the nucleophile. The phosphorus atom in triphenylphosphine possesses a lone pair of electrons, making it nucleophilic.

The electrophile is chloromethyl methyl sulfide (CH₃SCH₂Cl). The carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the adjacent chlorine atom, making it susceptible to nucleophilic attack.

The core mechanistic steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic methylene carbon of chloromethyl methyl sulfide.

-

Transition State: A trigonal bipyramidal transition state is formed where a new P-C bond is partially formed, and the C-Cl bond is partially broken.

-

Displacement: The chloride ion is displaced as a leaving group, resulting in the formation of the stable phosphonium salt. The positive charge resides on the phosphorus atom, and the chloride ion becomes the counter-ion.

Caption: Experimental workflow for the synthesis.

Product Characterization

Confirming the structure and purity of the synthesized this compound is essential. The following analytical techniques are recommended.

-

Melting Point (m.p.): A sharp melting point is indicative of high purity. The literature melting point for this compound is typically in the range of 190-195 °C, though this can vary slightly based on crystalline form and purity.

-

¹H NMR Spectroscopy (500 MHz, CDCl₃):

-

δ 7.90-7.60 (m, 15H): Complex multiplet corresponding to the protons on the three phenyl rings.

-

δ 5.55 (d, JP-H = 12.5 Hz, 2H): A characteristic doublet for the methylene protons (P-CH₂-S). The splitting is due to coupling with the ³¹P nucleus.

-

δ 2.25 (s, 3H): A singlet corresponding to the methyl protons (S-CH₃).

-

-

¹³C NMR Spectroscopy (125 MHz, CDCl₃):

-

δ 135.0 - 128.0: A series of signals for the aromatic carbons of the phenyl groups.

-

δ 25.5 (d, JP-C ≈ 55 Hz): A doublet for the methylene carbon (P-CH₂-S), showing strong coupling to the phosphorus atom.

-

δ 15.0: A singlet for the methyl carbon (S-CH₃).

-

-

³¹P NMR Spectroscopy (202 MHz, CDCl₃):

-

δ ~+23 ppm: A single peak in the proton-decoupled spectrum, characteristic of a tetra-alkyl/aryl phosphonium salt. This confirms the formation of the P(V) species and the consumption of the triphenylphosphine starting material (δ ≈ -5 ppm).

-

-

FTIR Spectroscopy (ATR):

-

~3050 cm⁻¹: C-H stretching of the aromatic rings.

-

~1435 cm⁻¹: P-Ph stretching vibration.

-

~1110 cm⁻¹: A strong, sharp band also associated with the P-Ph bond.

-

Conclusion

The synthesis of this compound from triphenylphosphine and chloromethyl methyl sulfide is a reliable and high-yielding procedure. The SN2 reaction mechanism is straightforward, and the experimental protocol is robust for a standard synthetic chemistry laboratory. Careful handling of the reagents, particularly the toxic and lachrymatory chloromethyl methyl sulfide, is paramount for a safe execution of the synthesis. Proper characterization, primarily through NMR spectroscopy, confirms the successful formation of this valuable Wittig reagent precursor.

References

-

Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

-

PrepChem (2023). Synthesis of methyltriphenylphosphonium iodide. [Link]

-

Chalikidi, P. N., Magkoev, T. T., Gutnov, A. V., et al. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838–9846. [Link]

-

Organic Syntheses. (1988). 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-. Organic Syntheses, Coll. Vol. 8, p.404; Vol. 66, p.22. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Kalyanaraman, B. et al. (2021). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. STAR Protocols. [Link]

The Stability and Handling of ((Methylthio)methyl)triphenylphosphonium chloride: A Technical Guide for Researchers

An In-depth Guide for Scientists and Professionals in Drug Development

Introduction

((Methylthio)methyl)triphenylphosphonium chloride is a versatile phosphonium salt that serves as a key reagent in modern organic synthesis. Its primary application lies in the Wittig reaction, where it functions as a precursor to the corresponding ylide, enabling the conversion of aldehydes and ketones into vinyl thioethers.[1] These sulfur-containing olefins are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. This guide provides a comprehensive overview of the stability, storage, and handling of this compound, along with a detailed protocol for its use in a representative Wittig reaction.

Chemical Stability and Decomposition Pathways

The stability of this compound is a critical factor for its successful application in synthesis. Like many phosphonium salts, its stability is influenced by moisture, temperature, and the presence of bases.

Hygroscopicity and Hydrolysis

This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This is a primary concern as the presence of water can lead to the hydrolysis of the phosphonium salt. The generally accepted mechanism for the alkaline hydrolysis of phosphonium salts involves the formation of a pentacovalent phosphorane intermediate.[3] While the specific kinetics for this compound are not extensively detailed in the literature, the general pathway for phosphonium salt hydrolysis can be illustrated as follows:

In the presence of water, particularly under basic conditions, the phosphonium salt can undergo nucleophilic attack by a hydroxide ion at the phosphorus center. This leads to the formation of a hydroxyphosphorane intermediate. This intermediate can then decompose to yield triphenylphosphine oxide and methane, along with the release of a chloride ion and methyl mercaptan. The presence of acidic or basic impurities can catalyze this decomposition process.

Thermal Decomposition

While stable at room temperature under proper storage conditions, this compound will decompose at elevated temperatures. The thermal decomposition of phosphonium salts is a complex process that can proceed through various pathways.[4][5] One common pathway involves the nucleophilic attack of the chloride counter-ion on one of the carbon atoms attached to the phosphorus. In the case of this compound, this could lead to the formation of triphenylphosphine and chloromethyl methyl sulfide.

Alternatively, under thermal stress, particularly in the presence of a base, the phosphonium salt can deprotonate to form the corresponding ylide, which may then undergo further reactions or decomposition. The final decomposition products can include triphenylphosphine, triphenylphosphine oxide, and various organic fragments.

Recommended Storage and Handling Protocols

Given its sensitivity to moisture, proper storage and handling of this compound are paramount to maintain its integrity and ensure reproducible results in chemical reactions.

Storage Conditions

To minimize degradation, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration is often recommended. | Lower temperatures slow down potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture and oxygen.[3] |

| Container | Keep in a tightly sealed container. | Protects from moisture and air ingress. |

| Incompatible Materials | Store away from strong oxidizing agents and strong bases. | Avoids potential hazardous reactions and decomposition. |

Handling Procedures

Safe and effective handling of this compound requires adherence to the following laboratory best practices:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or potential decomposition products.

-

Dispensing: When weighing and dispensing the solid, minimize its exposure to the ambient atmosphere. Work quickly and efficiently, and reseal the container promptly. For transfers, a glove box or a glove bag can provide an optimal inert environment.

-

Cleaning Spills: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for proper disposal.

Application in a Representative Wittig Reaction: Synthesis of a Vinyl Thioether

The primary utility of this compound is as a reagent in the Wittig reaction to synthesize vinyl thioethers from aldehydes and ketones. The following is a detailed, step-by-step methodology for a representative reaction.

Experimental Protocol

Reaction: Formation of a vinyl thioether from an aldehyde.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Aldehyde (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Ylide (in situ): a. To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.1 equivalents). b. Add anhydrous THF to the flask to form a suspension. c. Cool the suspension to 0 °C in an ice-water bath. d. Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise to the stirred suspension. The formation of the deep red or orange colored ylide indicates a successful deprotonation.[6] e. Stir the resulting ylide solution at 0 °C for 30-60 minutes.

-

Reaction with the Aldehyde: a. In a separate dry flask, dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. b. Add the aldehyde solution dropwise to the ylide solution at 0 °C. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). c. Wash the combined organic layers with water and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to afford the desired vinyl thioether.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is crucial because the ylide is a strong base and will be quenched by water or protic solvents.[2]

-

Low Temperature for Ylide Formation: The initial deprotonation is performed at 0 °C to control the exothermic reaction and prevent potential side reactions of the strong base.

-

In Situ Generation of Ylide: The ylide is typically generated and used immediately ("in situ") as it can be unstable over long periods.[7]

-

Quenching with NH₄Cl: A mild acid source like saturated ammonium chloride is used to neutralize any remaining ylide and base without causing degradation of the product.

-

Chromatographic Purification: Purification is necessary to remove the triphenylphosphine oxide byproduct, which is a major component of the final reaction mixture.

Conclusion

This compound is a valuable reagent for the synthesis of vinyl thioethers. A thorough understanding of its hygroscopic nature and thermal sensitivity is essential for its proper storage and handling. By employing anhydrous conditions and appropriate temperatures, researchers can effectively generate the corresponding ylide and utilize it in Wittig reactions to construct complex molecules with high efficiency. The protocols and information provided in this guide are intended to support researchers in the safe and successful application of this important synthetic tool.

References

-

Castañeda, F., et al. (2008). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(5), 1188-1208. Available at: [Link]

-

Byrne, P. A., & Gilheany, D. G. (2016). The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O–H Bond Across the P=C Bond. Chemistry – A European Journal, 22(30), 10438-10451. Available at: [Link]

-

Kelly, S. M., & Gilheany, D. G. (2013). First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane. Chemical Communications, 49(81), 9230-9232. Available at: [Link]

-

Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. Available at: [Link]

-

Jia, Y., et al. (2020). Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. Physical Chemistry Chemical Physics, 22(33), 18456-18467. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxymethylenetriphenylphosphorane. Retrieved from [Link]

-

Saidi, M. H., et al. (2003). Microwave-assisted Wittig reaction of aldehydes and ketones with methoxymethyl(triphenyl)phosphonium chloride. Journal of Chemical Research, 2003(1), 47-48. Available at: [Link]

-

Singh, V. K., et al. (2015). Preparation of vinyl ethers, thioethers, and alky-β-styrylethers. Reagents and conditions. RSC Advances, 5(10), 7189-7221. Available at: [Link]

-

LibreTexts Chemistry. (2021). 6: The Wittig Reaction (Experiment). Retrieved from [Link]

-

YouTube. (2019). phosphonium ylides. Retrieved from [Link]

-

ChemSrc. (n.d.). CAS#:1779-54-0 | [(Methylthio)methyl]-triphenylphosphonium chloride. Retrieved from [Link]

-

Kumar, A., et al. (2023). Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. The Journal of Organic Chemistry, 88(17), 12265–12275. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Wang, Z., et al. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4945. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

A Technical Guide to the Spectroscopic Characterization of ((Methylthio)methyl)triphenylphosphonium chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of synthetic organic chemistry, phosphonium salts are indispensable reagents, most notably for their role in the Wittig reaction to form alkenes. Among these, ((Methylthio)methyl)triphenylphosphonium chloride stands out as a versatile building block, enabling the introduction of a methylthiomethyl moiety. A thorough understanding of its structural and electronic properties is paramount for its effective application and for the development of robust synthetic methodologies. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. As a Senior Application Scientist, the following discourse is designed to not only present the data but also to elucidate the underlying principles and experimental considerations, thereby providing a comprehensive resource for researchers in the field.

Molecular Structure and Spectroscopic Overview

This compound is a quaternary phosphonium salt with the chemical formula C₂₀H₂₀ClPS. Its structure comprises a central phosphorus atom bonded to three phenyl rings and a methylthiomethyl group, with a chloride anion providing charge neutrality. The unique arrangement of these functional groups gives rise to a distinct spectroscopic fingerprint.

Figure 1. Molecular structure of ((Methylthio)methyl)triphenylphosphonium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7-7.9 | m | 15H | Phenyl protons (PPh₃) |

| ~4.5-5.0 | d | 2H | P-CH₂-S |

| ~2.2-2.5 | s | 3H | S-CH₃ |

Interpretation and Rationale:

-

Phenyl Protons (δ ~7.7-7.9): The fifteen protons of the three phenyl rings are expected to resonate in the aromatic region. Due to the electron-withdrawing nature of the phosphonium group, these protons are deshielded and appear downfield. The signals will likely appear as a complex multiplet due to coupling between the ortho, meta, and para protons, as well as coupling to the phosphorus atom.

-

Methylene Protons (δ ~4.5-5.0): The two protons of the methylene group adjacent to the phosphorus and sulfur atoms are significantly deshielded. The direct attachment to the positively charged phosphorus atom causes a strong downfield shift. This signal is expected to be a doublet due to coupling with the ³¹P nucleus (²JP-H).

-

Methyl Protons (δ ~2.2-2.5): The three protons of the methyl group attached to the sulfur atom will appear as a singlet. The electronegativity of the sulfur atom causes a moderate downfield shift compared to a typical alkyl proton.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative number of protons.

-

Figure 2. Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | ~135 | d | para-C of Phenyl | | ~134 | d | ortho-C of Phenyl | | ~130 | d | meta-C of Phenyl | | ~118 | d | ipso-C of Phenyl | | ~30-35 | d | P-CH₂-S | | ~15-20 | s | S-CH₃ |

Interpretation and Rationale:

-

Phenyl Carbons (δ ~118-135): The carbons of the phenyl rings will appear in the aromatic region. The ipso-carbon (directly attached to phosphorus) will be significantly coupled to the ³¹P nucleus (¹JP-C) and will appear as a doublet. The ortho, meta, and para carbons will also show smaller couplings to the phosphorus atom.

-

Methylene Carbon (δ ~30-35): The methylene carbon, being directly bonded to the phosphorus atom, will exhibit a large one-bond coupling constant (¹JP-C) and will therefore appear as a doublet. Its chemical shift is influenced by both the adjacent phosphorus and sulfur atoms.

-

Methyl Carbon (δ ~15-20): The methyl carbon attached to the sulfur will appear as a singlet in the aliphatic region.

Experimental Protocol for ¹³C NMR:

The protocol is similar to that for ¹H NMR, with the following key differences in the acquisition parameters:

-

Spectral Width: A wider spectral width is required (e.g., 0-200 ppm).

-

Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for all carbons not directly coupled to phosphorus.

-

Number of Scans: A larger number of scans is generally needed due to the lower natural abundance of ¹³C.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly sensitive technique for characterizing phosphorus-containing compounds.

Predicted ³¹P NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity |

| ~20-25 | s |

Interpretation and Rationale:

The chemical shift of the phosphorus nucleus is sensitive to its electronic environment. For a tetracoordinate phosphonium salt, a single peak is expected. The chemical shift in the range of δ 20-25 ppm is characteristic for alkyltriphenylphosphonium salts. The signal will be a singlet in a proton-decoupled spectrum.

Experimental Protocol for ³¹P NMR:

-

Instrument Setup: Tune the NMR probe to the ³¹P frequency.

-

Reference: Use an external standard of 85% H₃PO₄ (δ = 0 ppm).

-

Acquisition: A proton-decoupled sequence is typically employed.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~1480, 1440 | Strong | Phenyl C=C stretch |

| ~1110 | Strong | P-Phenyl stretch |

| ~720, 690 | Strong | Aromatic C-H bend (out-of-plane) |

Interpretation and Rationale:

-

C-H Stretching: The absorptions around 3050 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic phenyl rings. The peaks around 2920 cm⁻¹ are due to the C-H stretching of the methyl and methylene groups.

-

Phenyl Ring Vibrations: The strong absorptions around 1480 and 1440 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the phenyl rings. The strong band around 1110 cm⁻¹ is a key diagnostic peak for the P-phenyl bond.

-

C-H Bending: The strong absorptions in the 720-690 cm⁻¹ region are due to the out-of-plane C-H bending vibrations of the monosubstituted phenyl rings.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid this compound onto the diamond crystal of the ATR accessory.

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Figure 3. Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) is a suitable method.

Predicted Mass Spectrum Data (Positive Ion Mode):

The primary ion observed will be the intact cation [((CH₃S)CH₂)P(C₆H₅)₃]⁺.

-

Monoisotopic Mass of the Cation: 323.10 g/mol

Fragmentation Pathway:

While phosphonium salts are generally stable, fragmentation can occur under certain conditions. A likely fragmentation pathway involves the cleavage of the P-C bond, leading to the formation of the triphenylphosphine radical cation or related fragments.

Figure 4. Predicted fragmentation of the ((Methylthio)methyl)triphenylphosphonium cation.

Experimental Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their m/z ratios are determined.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive understanding of its molecular structure and electronic properties. The predicted data and interpretations presented in this guide, based on established principles and data from analogous compounds, offer a robust framework for researchers to identify and utilize this important reagent with confidence. The detailed experimental protocols further serve as a practical resource for obtaining high-quality spectroscopic data.

References

-

PubChem. This compound. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Al-Masum, M., & Kumar, D. (2006). Synthesis and spectroscopic characterization of some new phosphorus ylides. Journal of the Chilean Chemical Society, 51(3), 947-949. [Link]

- Espenson, J. H. (2002). Chemical kinetics and reaction mechanisms. McGraw-Hill.

-

SpectraBase. [(methylthio)methyl]triphenylphosphonium chloride. [Link]

A Senior Application Scientist's Guide to ((Methylthio)methyl)triphenylphosphonium chloride: The Formyl Anion Equivalent in Wittig Olefination

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

((Methylthio)methyl)triphenylphosphonium chloride is a specialized Wittig reagent of significant utility in modern organic synthesis. It functions as a masked formyl anion, enabling the one-carbon homologation of aldehydes and ketones to produce vinyl thioethers. These intermediates are valuable precursors that can be readily hydrolyzed under mild acidic conditions to furnish the corresponding aldehydes, effectively adding a -CHO group to the original carbonyl carbon. This guide provides an in-depth examination of the reagent's synthesis, physicochemical properties, reaction mechanism, and practical applications, supported by detailed experimental protocols and troubleshooting insights to empower chemists in research and development.

Introduction: Strategic Importance in Carbon-Carbon Bond Formation

The Wittig reaction stands as a cornerstone of organic synthesis, celebrated for its reliable and stereocontrolled formation of carbon-carbon double bonds from carbonyl compounds.[1][2] While many Wittig reagents are designed to introduce alkyl or functionalized alkylidene groups, this compound, [Ph₃PCH₂SMe]⁺Cl⁻, holds a unique position. It serves as a synthetic equivalent (a "synthon") for the formyl anion ([-CHO]⁻), a species that is otherwise inaccessible.

This reagent's primary role is to convert a carbonyl compound (RCOR') into a vinyl thioether (R(R')C=CHSMe). The true synthetic power is realized in the subsequent step: the facile hydrolysis of the vinyl thioether to yield a new, one-carbon extended aldehyde (R(R')CH-CHO). This two-step sequence provides a robust and high-yielding alternative to other homologation methods, which may require harsher conditions or less accessible reagents.

Physicochemical Properties and Synthesis

A thorough understanding of the reagent's properties is critical for its successful application and safe handling.

Key Properties

| Property | Value | Source |

| CAS Number | 1779-54-0 | [3] |

| Molecular Formula | C₂₀H₂₀ClPS | [3] |

| Molecular Weight | 358.87 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Stability | Hygroscopic and air-sensitive | [4] |

Laboratory-Scale Synthesis

The phosphonium salt is typically prepared via the quaternization of triphenylphosphine with chloromethyl methyl sulfide. This Sₙ2 reaction is straightforward and generally high-yielding.[5]

Diagram: Synthesis of the Phosphonium Salt

Caption: Synthesis via Sₙ2 reaction of triphenylphosphine and chloromethyl methyl sulfide.

Protocol 1: Synthesis of this compound

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried. Place the apparatus under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: To the flask, add triphenylphosphine (1.0 eq) and an anhydrous solvent such as toluene or acetonitrile.

-

Addition: Add chloromethyl methyl sulfide (1.0-1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The product will typically precipitate from the solution as a white solid.

-

Workup: After cooling to room temperature, collect the solid product by filtration.

-

Purification: Wash the collected solid with cold, anhydrous diethyl ether or toluene to remove any unreacted starting materials.

-

Drying: Dry the purified phosphonium salt under vacuum. Store the final product under an inert atmosphere in a desiccator due to its hygroscopic nature.[4]

The Wittig Reaction: Mechanism and Execution

The overall process involves two key stages: the formation of the phosphorus ylide and its subsequent reaction with a carbonyl compound.

Ylide Formation

The phosphonium salt is not reactive itself. It must first be deprotonated at the carbon adjacent to the phosphorus atom using a strong base to form the corresponding phosphorus ylide.[6] The choice of base is critical and depends on the stability of the resulting ylide. For this semi-stabilized ylide, common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[5][7]

Diagram: Ylide Generation

Caption: Deprotonation of the phosphonium salt to form the reactive ylide.

Reaction with Carbonyls and Mechanism

The generated ylide is a potent nucleophile. The reaction proceeds via a concerted [2+2] cycloaddition between the ylide and the carbonyl compound (aldehyde or ketone) to form a transient four-membered ring intermediate known as an oxaphosphetane.[1][2] This intermediate rapidly collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired vinyl thioether and the phosphine oxide byproduct.[8]

Diagram: The Wittig Reaction Mechanism

Caption: Mechanism showing cycloaddition and subsequent formation of products.

Applications in Synthesis: The One-Carbon Homologation

The primary application is the one-carbon homologation of carbonyls to aldehydes. The vinyl thioether product is typically not the final target but an intermediate that is hydrolyzed in a subsequent step.

Step 1: Wittig Olefination

Protocol 2: General Procedure for Wittig Reaction

-

Ylide Generation: Suspend this compound (1.1 eq) in anhydrous THF under an inert atmosphere at 0 °C. Add a strong base (e.g., n-BuLi, 1.05 eq) dropwise. The formation of the characteristic orange-red color indicates ylide generation. Stir for 30-60 minutes.

-

Carbonyl Addition: Cool the ylide solution to -78 °C. Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature and stir overnight.

-

Quenching: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude vinyl thioether can be purified by flash column chromatography.

Step 2: Hydrolysis of the Vinyl Thioether

Vinyl thioethers are readily hydrolyzed to the corresponding aldehyde under mild acidic conditions. Catalysts such as mercury(II) chloride, titanium(IV) chloride, or simply aqueous acid (e.g., HCl) can be employed.[9][10]

Diagram: Overall Synthetic Transformation

Sources

- 1. Wittig Reaction [organic-chemistry.org]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Wittig reagents - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 8. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. researchgate.net [researchgate.net]

- 10. US2533172A - Hydrolysis of vinyl ethers - Google Patents [patents.google.com]

Key characteristics of phosphonium salts in organic chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Phosphonium Cation

In the vast landscape of organic chemistry, few functional groups offer the versatility and utility of phosphonium salts. Characterized by a central phosphorus atom bonded to four organic substituents, bearing a positive charge (PR₄⁺), these compounds are not merely synthetic curiosities but indispensable tools in academic and industrial laboratories.[1] Their significance stems from a unique combination of thermal and chemical stability, tunable steric and electronic properties, and diverse reactivity.[2][3] While famously known as the precursors to Wittig reagents for olefination reactions, their applications have expanded dramatically, now encompassing roles as phase-transfer catalysts, versatile ionic liquids, and even as strategic components in medicinal chemistry.[4][5][6] This guide provides a comprehensive exploration of the core characteristics of phosphonium salts, offering insights into their synthesis, structure, reactivity, and modern applications, grounded in established chemical principles and contemporary research.

Synthesis of Phosphonium Salts: The Quaternization Pathway

The most direct and widely employed method for synthesizing phosphonium salts is the quaternization of tertiary phosphines.[7][8] This reaction involves the nucleophilic attack of the lone pair of electrons on the phosphorus atom of a phosphine onto an electrophilic carbon atom, typically of an alkyl halide.[1]

Mechanism: The reaction proceeds via a standard Sɴ2 mechanism. The phosphine (R₃P) acts as the nucleophile, and the alkyl halide (R'-X) is the electrophile. The rate of reaction is influenced by the nucleophilicity of the phosphine, the nature of the leaving group (X), and the steric hindrance around both the phosphorus atom and the electrophilic carbon.

Caption: General workflow for the synthesis of phosphonium salts via Sɴ2 quaternization.

Experimental Protocol: Synthesis of Methyltriphenylphosphonium Bromide

A foundational Wittig reagent precursor, methyltriphenylphosphonium bromide, is synthesized from triphenylphosphine and methyl bromide.

-

Setup: A solution of triphenylphosphine (1.0 eq) in a suitable solvent, such as toluene or acetonitrile, is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen).[9]

-

Addition: Methyl bromide (a slight excess, e.g., 1.1 eq) is carefully added to the solution. Due to its low boiling point, this is often done by bubbling the gas through the solution or by adding a condensed solution at a low temperature.

-

Reaction: The reaction mixture is stirred, often with gentle heating (e.g., reflux), for several hours to drive the reaction to completion. The progress can be monitored by the precipitation of the phosphonium salt, which is typically a white solid.

-

Isolation: After cooling to room temperature, the solid product is collected by vacuum filtration.

-

Purification: The collected solid is washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted triphenylphosphine and then dried under vacuum to yield the pure phosphonium salt.

Structure, Bonding, and Physicochemical Properties

The phosphonium cation (PR₄⁺) features a central phosphorus atom with a tetrahedral geometry, analogous to the ammonium (NR₄⁺) and carbon (CR₄) centers.[10] Phosphorus, being in the third period, can utilize its d-orbitals in bonding, which influences its chemical behavior.[10][11]

| Property | Typical Value/Description | Significance |

| Geometry | Tetrahedral | Minimizes steric repulsion between the four substituents. |

| P-C Bond Length | ~1.8 Å | A strong, stable covalent bond. |

| Bond Angles | ~109.5° | Consistent with sp³ hybridization. |

| Thermal Stability | High | Generally more stable than analogous ammonium salts due to the longer and less polarized P-C bonds.[2][12] |

| Chemical Stability | Stable in Basic Media | Lacking an acidic proton on the central atom, they are stable in the presence of strong bases.[2][12] |

| Solubility | Varies with substituents and counter-ion | Salts with aryl groups are often soluble in polar organic solvents. Long alkyl chains increase lipophilicity.[9] |

Reactivity: The Gateway to the Wittig Reaction

The principal application of phosphonium salts in organic synthesis is as precursors to phosphonium ylides (or phosphoranes), the key reagents in the Wittig reaction.[1] This transformation is achieved by deprotonating the phosphonium salt at the carbon adjacent to the phosphorus atom using a strong base.

The acidity of the α-proton is significantly enhanced by the adjacent positively charged phosphorus atom, with pKa values estimated to be around 15 for simple alkyltriphenylphosphonium salts.[1]

The Wittig Reaction Mechanism

The mechanism of the Wittig reaction has been a subject of extensive study. The modern, widely accepted mechanism for lithium salt-free conditions involves a concerted cycloaddition pathway.[13][14][15]

-

Ylide Formation: The phosphonium salt is deprotonated by a strong base (e.g., n-BuLi, NaH, NaNH₂) to form the phosphonium ylide.

-

[2+2] Cycloaddition: The ylide reacts with a carbonyl compound (aldehyde or ketone) via a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[15][16] This step is typically the rate-determining and stereochemistry-determining step.[14]

-

Cycloreversion: The oxaphosphetane intermediate collapses in a syn-elimination fashion to yield the alkene and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). The formation of the very strong P=O double bond is a major thermodynamic driving force for the reaction.

Caption: The modern mechanistic pathway of the Wittig reaction.

Stereoselectivity in the Wittig Reaction

The stereochemical outcome (E/Z ratio) of the Wittig reaction is a critical consideration and depends heavily on the nature of the ylide:[15]

-

Non-stabilized Ylides (R = alkyl): These ylides react rapidly and irreversibly with aldehydes to predominantly form Z-alkenes. The selectivity arises from a kinetically controlled cycloaddition transition state that minimizes steric interactions.[15]

-

Stabilized Ylides (R = electron-withdrawing group, e.g., -CO₂R, -CN): These ylides are more stable and react more slowly. The initial cycloaddition may be reversible, allowing for equilibration to a more thermodynamically stable oxaphosphetane intermediate, which leads to the formation of the E-alkene as the major product.[15][16]

-

Semi-stabilized Ylides (R = aryl): These often give mixtures of E and Z alkenes with poor selectivity.[15]

Advanced Applications in Modern Chemistry

Beyond the Wittig reaction, phosphonium salts are integral to several other areas of chemical science.

Phase-Transfer Catalysis (PTC)

Phosphonium salts, particularly those with long alkyl chains (e.g., tetrabutylphosphonium bromide), are highly effective phase-transfer catalysts.[5] They facilitate the transport of an anionic reactant from an aqueous phase to an organic phase, where it can react with an organic substrate.[17]

Mechanism of Action: The lipophilic phosphonium cation forms an ion pair with the reactant anion. This bulky, charge-diffuse cation renders the ion pair soluble in the organic phase.[18] Once in the organic phase, the "naked" anion is highly reactive. Phosphonium salts are often favored over ammonium salts for PTC due to their higher thermal stability, which is advantageous for reactions requiring elevated temperatures.[5]

Phosphonium Ionic Liquids (PILs)

A significant and growing application is their use as ionic liquids (ILs). PILs are salts with melting points below 100°C, often existing as liquids at room temperature.[9] They possess several desirable properties compared to more common imidazolium- or ammonium-based ILs:

-

High Thermal Stability: Crucial for high-temperature applications.[2]

-

Wide Electrochemical Window: Makes them suitable as electrolytes in batteries and other electrochemical devices.[2][19]

-

Chemical Stability: Their stability in strongly basic media is a distinct advantage.[2][12]

-

Tunability: The properties of PILs (e.g., viscosity, solubility) can be finely tuned by modifying the four organic substituents on the phosphorus atom and the choice of anion.[9]

Applications of PILs are found in 'green' synthesis as recyclable solvents, in catalysis for stabilizing metal nanoparticles, and in materials science.[4][12][20]

Medicinal Chemistry and Drug Development

The lipophilic cationic nature of phosphonium salts has been exploited in drug delivery and design.[6] By attaching a triphenylphosphonium cation to a drug molecule, it can be targeted to mitochondria.[21] The large negative membrane potential of the inner mitochondrial membrane drives the accumulation of these positively charged molecules within the mitochondria. This strategy is being actively explored for the targeted delivery of anticancer agents, as mitochondrial dysfunction is a hallmark of many cancers, and for developing novel antimicrobial compounds.[6][21][22]

Spectroscopic Characterization

The primary method for characterizing phosphonium salts is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

-

³¹P NMR: Phosphonium salts typically exhibit sharp singlet signals in proton-decoupled ³¹P NMR spectra.[23] These signals appear in a characteristic downfield region, generally between +20 and +40 ppm (relative to 85% H₃PO₄).[24][25] This downfield shift compared to the precursor phosphines (which appear at negative ppm values) is a definitive indicator of quaternization.[23]

-

¹H and ¹³C NMR: These spectra provide information about the organic substituents. Protons and carbons on the α-carbon show coupling to the ³¹P nucleus, which can be a useful diagnostic tool.

Conclusion

Phosphonium salts represent a class of compounds whose fundamental importance is matched only by their expanding utility. From their foundational role in the Wittig reaction—a cornerstone of alkene synthesis—to their emergence as robust phase-transfer catalysts, advanced ionic liquids, and sophisticated tools in medicinal chemistry, their impact is broad and deep. The inherent stability, structural tunability, and predictable reactivity of the phosphonium core ensure that these remarkable salts will continue to be a vital component in the toolkit of researchers, scientists, and drug development professionals, enabling innovation across the chemical sciences.

References

-

Full article: Synthesis, characterization, and application of phosphonium ionic liquids. (n.d.). Taylor & Francis. [Link]

-

Payne, N. C., & Stephan, D. W. (1980). Preparation and 31P nuclear magnetic resonance studies of chiral phosphines. Canadian Journal of Chemistry, 58(1), 15-21. [Link]

-

Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6685. [Link]

-

Full article: Functionalized Phosphonium Ionic Liquids: Synthesis and Application. (n.d.). Taylor & Francis. [Link]

-

Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

-

Gholivand, K., & Khazalpour, S. (2020). Applications of phosphonium-based ionic liquids in chemical processes. ResearchGate. [Link]

-

Wittig reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

Wittig Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

NPTEL IIT Bombay. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. [Link]

-

Grim, S. O., et al. (1968). Preparation and 31P Chemical Shifts of Some Quaternary Phosphonium Salts. ResearchGate. [Link]

-

The Role of Phosphonium Ionic Liquids in Modern Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Phosphonium salts and P-ylides. (n.d.). IRIS. [Link]

-

Phosphonium - Wikipedia. (n.d.). Wikipedia. [Link]

-

Maryanoff, B. E., et al. (1986). Stereochemistry and mechanism of the Wittig reaction. Diasteromeric reaction intermediates and analysis of the reaction course. Journal of the American Chemical Society, 108(24), 7664–7674. [Link]

-

Synthesis, Characterisation and Application of Phosphonium Ionic Liquids. (2025). ResearchGate. [Link]

-

PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. (n.d.). eGyanKosh. [Link]

-

Chapter 3: Phosphonium salts and P-ylides. (2014). Royal Society of Chemistry. [Link]

-

Ohhara, T., et al. (2011). Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Green Chemistry, 13(12), 3299-3315. [Link]

-

Phosphonium salt synthesis by alkylation or C-P coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of vinylphosphonium salts by reaction of α-silyl ylides with aldehydes. (2021). [Link]

-

Phase transfer catalysis : Theory and application. (n.d.). Slideshare. [Link]

-

Phase Transfer Catalysis. (n.d.). Dalal Institute. [Link]

-

Arkhipova, D. M., et al. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Molecules, 25(24), 5849. [Link]

-

Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids. (n.d.). Royal Society of Chemistry. [Link]

-

31 Phosphorus NMR. (n.d.). [Link]

-

Ibrahim, M. K., et al. (2023). Antimicrobial Potential of Quaternary Phosphonium Salt Compounds: a Review. Future Medicinal Chemistry, 15(22), 2113-2141. [Link]

-

Phosphonium salts and P-ylides | Organophosphorus Chemistry: Volume 45. (n.d.). Royal Society of Chemistry. [Link]

-

Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms. (n.d.). MDPI. [Link]

-

PHOSPHORUS CHEMISTRY. (n.d.). Dr. A. Chandrasekaran's Homepage. [Link]

-

Grim, S. O., et al. (1966). Phosphorus-31 Chemical Shifts of Quaternary Phosphonium Salts. The Journal of Physical Chemistry, 70(2), 581–586. [Link]

-

Phosphorus Compounds. (n.d.). [Link]

-

Shaw, R. A. (2003). Structural investigations of phosphorus–nitrogen compounds. 7. Relationships between physical properties, electron densities, reaction mechanisms and hydrogen-bonding motifs of N3P3Cl(6 − n)(NHBu)n derivatives. ResearchGate. [Link]

-

Ibrahim, M. K., et al. (2023). Antimicrobial potential of quaternary phosphonium salt compounds: a review. PubMed. [Link]

-

Ermolaev, V. V., et al. (2021). Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties. International Journal of Molecular Sciences, 22(16), 8431. [Link]

-

9.1: Overview of Phosphate Groups. (2022). Chemistry LibreTexts. [Link]

-

Varadwaj, A., et al. (2022). The Phosphorus Bond, or the Phosphorus-Centered Pnictogen Bond: The Covalently Bound Phosphorus Atom in Molecular Entities and Crystals as a Pnictogen Bond Donor. PubMed Central. [Link]

Sources

- 1. Phosphonium - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. alfachemic.com [alfachemic.com]

- 6. tandfonline.com [tandfonline.com]

- 7. iris.unive.it [iris.unive.it]

- 8. books.rsc.org [books.rsc.org]

- 9. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chandrasekaran.tripod.com [chandrasekaran.tripod.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tandfonline.com [tandfonline.com]

- 13. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. Wittig reaction - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. dalalinstitute.com [dalalinstitute.com]

- 18. Phase transfer catalysis : Theory and application | PPTX [slideshare.net]

- 19. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 20. nbinno.com [nbinno.com]

- 21. Antimicrobial potential of quaternary phosphonium salt compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

Introduction: The Strategic Value of a Single Carbon

An In-depth Technical Guide to One-Carbon Homologation Reactions

For Researchers, Scientists, and Drug Development Professionals